molecular formula C18H21N3O3S2 B6566846 methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021252-94-7

methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No. B6566846
CAS RN: 1021252-94-7
M. Wt: 391.5 g/mol
InChI Key: BSGMSBQPHXLNBR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carbamoyl group (-CONH2), a sulfanylidene group (=S), a thiazole ring, and a methylbenzoate group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups could potentially give the molecule a variety of conformations and could affect its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the carbamoyl and amino groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it were a potential drug, future research could involve studying its pharmacokinetics, its efficacy in treating certain diseases, and its potential side effects .

properties

IUPAC Name

methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-10-7-8-11(17(23)24-2)9-13(10)21-15(19)14(26-18(21)25)16(22)20-12-5-3-4-6-12/h7-9,12H,3-6,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMSBQPHXLNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

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